3-Methoxypyridine 1-oxide

Descripción general

Descripción

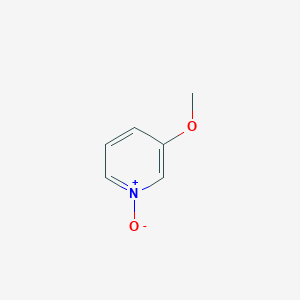

3-Methoxypyridine 1-oxide is a compound with the molecular formula C6H7NO2 . It is also known by other names such as Pyridine, 3-methoxy-, 1-oxide, and 3-methoxypyridine-N-oxide .

Molecular Structure Analysis

The molecular structure of 3-Methoxypyridine 1-oxide is represented by the chemical formula C6H7NO2 . The InChI code for this compound is 1S/C6H7NO2/c1-9-6-3-2-4-7 (8)5-6/h2-5H,1H3 .Chemical Reactions Analysis

The oxidation of 3-Methoxypyridine mediated by sulphate radicals has been investigated by flash photolysis of peroxodisulphate . This suggests that 3-Methoxypyridine 1-oxide could potentially be produced through this oxidation process.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxypyridine 1-oxide include a molecular weight of 125.13 g/mol . It has a computed XLogP3 value of -0.3, indicating its relative lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

“3-Methoxypyridine 1-oxide” is a derivative of the pyridine molecule with an additional substituent . It has the molecular formula

C6H7NO2C_6H_7NO_2C6H7NO2

and a molecular weight of 125.1253 g/mol . The boiling point of 3-methoxypyridine is 65 degrees Celsius .Synthesis

The synthesis of “3-Methoxypyridine 1-oxide” involves specific experimental procedures. The details of these procedures and their outcomes are crucial for understanding the production and potential applications of this compound.

Oxidation Kinetics

One of the unique applications of “3-Methoxypyridine 1-oxide” is in the study of oxidation kinetics. Flash photolysis with peroxodisulphate has been used to analyze the oxidation kinetics of 3-methoxypyridine by sulphate radicals . This research can provide valuable insights into the behavior of this compound under oxidative conditions.

Flavoring Agent

Like its isomer 2-methoxypyridine, 3-methoxypyridine may also serve as a flavoring agent . However, more research is needed to confirm this potential application and to understand the safety and sensory implications.

Research on Adverse Reactions

Understanding the adverse reactions of “3-Methoxypyridine 1-oxide” is crucial for its safe handling and use . This compound has the potential to cause skin irritation, eye damage, and respiratory inflammation . Research in this area can help develop safety guidelines and protective measures.

Potential Fire Hazard

“3-Methoxypyridine 1-oxide” is classified as a potential fire hazard . Research in this area can contribute to the development of safety protocols and emergency response strategies.

Safety and Hazards

The safety data sheet for 3-Methoxypyridine 1-oxide suggests that it is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Direcciones Futuras

While specific future directions for 3-Methoxypyridine 1-oxide are not mentioned in the search results, the study of similar compounds suggests potential areas of interest. For example, the study of pyridine derivatives for their diverse functional groups is an active area of research . This could potentially include further studies on 3-Methoxypyridine 1-oxide.

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of pyridine , which is a basic heterocyclic organic compound and can act as a weak base and nucleophile, making it capable of participating in various chemical reactions.

Mode of Action

It has been reported that the oxidation of 3-methoxypyridine is mediated by sulphate radicals . This suggests that 3-Methoxypyridine 1-oxide might be involved in redox reactions.

Biochemical Pathways

It is known that pyridine derivatives, such as 3-methoxypyridine, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H) and play crucial roles in various biochemical pathways, including energy metabolism and redox homeostasis .

Pharmacokinetics

The physicochemical properties such as boiling point (65 °c/15 mmhg), density (1083 g/mL at 25 °C), and refractive index (n20/D 1518) have been reported . These properties can influence the compound’s pharmacokinetics and bioavailability.

Propiedades

IUPAC Name |

3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREDSSUYAKFWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164160 | |

| Record name | Pyridine, 3-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypyridine 1-oxide | |

CAS RN |

14906-61-7 | |

| Record name | Pyridine, 3-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

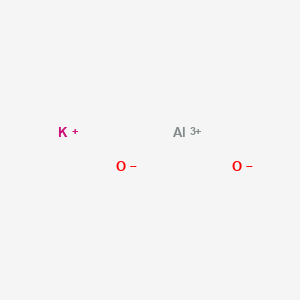

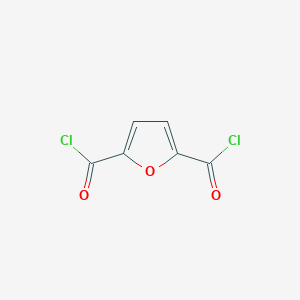

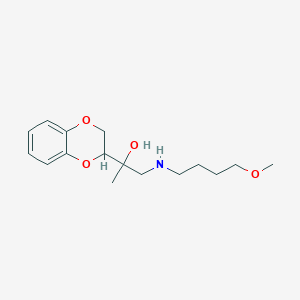

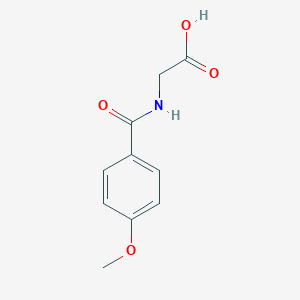

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

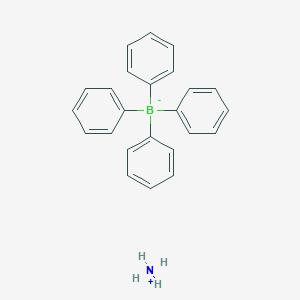

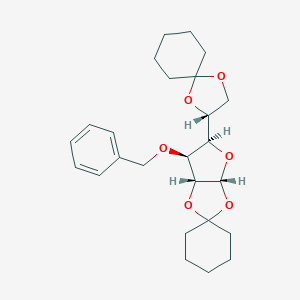

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)